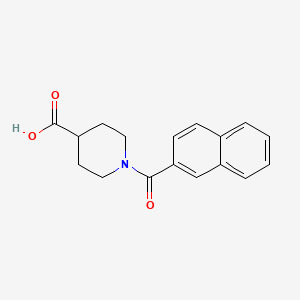

1-(2-Naphthoyl)piperidine-4-carboxylic acid

Description

1-(2-Naphthoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a naphthoyl (2-naphthylcarbonyl) group at the 1-position and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced aromatic interactions from the naphthalene system.

Its molecular formula is inferred as C₁₇H₁₅NO₃ (based on naphthoyl and piperidine-carboxylic acid moieties), with a molecular weight of ~281.3 g/mol.

Properties

IUPAC Name |

1-(naphthalene-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(18-9-7-13(8-10-18)17(20)21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOKQRCHYVNKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211257 | |

| Record name | 1-(2-Naphthalenylcarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-52-0 | |

| Record name | 1-(2-Naphthalenylcarbonyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Naphthalenylcarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Naphthoyl)piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the naphthoyl group. One common synthetic route involves the reaction of 2-naphthoyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Naphthoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1-(2-Naphthoyl)piperidine-4-carboxylic acid serves as a versatile scaffold in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in neuropharmacology and oncology.

Neuropharmacological Research

Research indicates that derivatives of piperidine compounds exhibit significant activity against neurodegenerative diseases. For instance, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, enhancing cognitive function in animal models .

Anticancer Activity

Studies have shown that modifications of the piperidine structure can lead to compounds with potent anticancer properties. For example, certain analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that 1-(2-Naphthoyl)piperidine-4-carboxylic acid could be a lead compound for developing new anticancer agents .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry as a building block for more complex molecules.

Synthesis of Fluorinated Piperidines

Recent advancements in synthetic methodologies have highlighted the utility of piperidine derivatives in creating fluorinated compounds through palladium-catalyzed reactions. These fluorinated piperidines are valuable in drug design due to their enhanced metabolic stability and biological activity .

Catalytic Applications

The compound has been employed as a ligand in various catalytic processes, including asymmetric synthesis. Its ability to coordinate with metal centers facilitates the formation of chiral centers in organic molecules, which is crucial for the development of enantiomerically pure pharmaceuticals .

Case Study 1: Neuroprotective Agents

A study conducted by Zhang et al. explored the neuroprotective effects of a series of piperidine derivatives, including those derived from 1-(2-Naphthoyl)piperidine-4-carboxylic acid. The results indicated that these compounds significantly reduced oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative conditions .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several analogs based on 1-(2-Naphthoyl)piperidine-4-carboxylic acid and evaluated their anticancer efficacy against human breast cancer cell lines. The study revealed that specific modifications led to enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-Naphthoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- Naphthoyl vs. Ethoxycarbonyl : The naphthoyl group enhances π-π stacking interactions compared to the ethoxycarbonyl group, which may improve binding to aromatic-rich biological targets. However, the ethoxycarbonyl analog exhibits better aqueous solubility (Log S = -1.9 vs. unmeasured for the naphthoyl derivative) .

- Chlorobenzoyl vs. Its solubility in chloroform and methanol suggests utility in organic synthesis .

Physicochemical and Pharmacokinetic Metrics

| Property | 1-(2-Naphthoyl)piperidine-4-carboxylic acid | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid |

|---|---|---|---|

| Log S (ESOL) | Not reported | -1.9 (moderately soluble) | Not reported |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |

| Topological Polar Surface Area (Ų) | ~57 | 66.4 | ~57 |

| BBB Permeability | Likely low (high TPSA) | Low (predicted) | Likely low |

Biological Activity

1-(2-Naphthoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H13NO2

- CAS Number : 147636-52-0

- Molecular Weight : 225.26 g/mol

1-(2-Naphthoyl)piperidine-4-carboxylic acid exhibits several mechanisms of action, which contribute to its biological activity:

- Serine Protease Inhibition : The compound has been shown to interact with serine proteases, affecting their activity and potentially modulating various physiological processes.

- Antimicrobial Activity : It displays antibacterial properties against Gram-negative bacteria such as Neisseria gonorrhoeae and Pseudomonas aeruginosa, likely through interactions with bacterial penicillin-binding proteins .

- Anti-inflammatory Effects : The compound acts as a ligand for the N-formyl peptide receptor FPR1, enhancing phagocyte chemotaxis and potentially influencing inflammatory responses .

Biological Activity Overview

The following table summarizes key aspects of the biological activity of 1-(2-Naphthoyl)piperidine-4-carboxylic acid:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-Naphthoyl)piperidine-4-carboxylic acid. In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, outperforming traditional chemotherapeutics in certain contexts. For example, it was shown to have a significant cytotoxic effect on FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

The compound's antimicrobial properties were evaluated against various bacterial strains. Notably, it exhibited potent activity against Listeria monocytogenes, a Gram-positive bacterium, indicating its broad-spectrum antimicrobial potential . This finding is particularly relevant given the increasing resistance to conventional antibiotics.

Q & A

Q. What are the established synthetic methodologies for 1-(2-Naphthoyl)piperidine-4-carboxylic acid?

Answer: The synthesis of piperidine-carboxylic acid derivatives typically involves coupling reactions between naphthoyl groups and piperidine scaffolds. For example, acylation of piperidine-4-carboxylic acid with 2-naphthoyl chloride under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) is a common approach. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How is the purity of 1-(2-Naphthoyl)piperidine-4-carboxylic acid assessed in research settings?

Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and reverse-phase C18 columns. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight verification. Residual solvents or impurities are quantified via gas chromatography (GC) or by comparing melting points (e.g., 217–219°C for related piperidine derivatives) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., naphthoyl aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).

- High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).

X-ray crystallography may resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of 1-(2-Naphthoyl)piperidine-4-carboxylic acid under varying reaction conditions?

Answer: Yield optimization involves:

- Catalyst screening : Use of coupling agents like HATU or EDCI for efficient acylation.

- Solvent effects : Polar aprotic solvents (DMF, DCM) enhance reactivity.

- Stoichiometric adjustments : Excess 2-naphthoyl chloride (1.2–1.5 eq.) ensures complete piperidine substitution.

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation. Post-reaction quenching with ice-water prevents hydrolysis of active intermediates .

Q. How should researchers address contradictions in reported biological activities of structurally similar piperidine derivatives?

Answer: Discrepancies may arise from:

- Impurity profiles : HPLC-MS identifies batch-specific impurities (e.g., unreacted starting materials) that modulate activity .

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition protocols) across labs.

- Stereochemical differences : Chiral HPLC or optical rotation analysis ensures enantiopurity, as stereochemistry significantly impacts receptor binding .

Q. What methodologies are employed to evaluate the stability of 1-(2-Naphthoyl)piperidine-4-carboxylic acid in different solvent systems?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and varied pH (1–13) to identify degradation pathways.

- HPLC stability monitoring : Quantify degradation products over time.

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (e.g., PBS) for biological assays. Lyophilization may enhance long-term storage stability in solid form .

Q. What are the critical safety considerations when handling 1-(2-Naphthoyl)piperidine-4-carboxylic acid in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Toxicity assessment : Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and ecotoxicological profiles.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.